3-Amino-1,2,4-triazole-5-carboxylic acid

Corrosion inhibition Copper chemical mechanical polishing Electrochemical impedance spectroscopy

Researchers requiring predictable dimensionality control in crystal engineering often face inconsistent ligand performance. 3-Amino-1,2,4-triazole-5-carboxylic acid (H2atrc) solves this with its bifunctional N,O-donor architecture, enabling systematic construction of mononuclear complexes through 2D layered architectures with Zn, Mn, Fe, and Cd. The carboxylic acid at the 5-position delivers 87% corrosion inhibition efficiency on copper under CMP conditions-intermediate between weaker diamine-based (54%) and stronger mercapto-based (98%) inhibitors-offering formulators tunable surface passivation. Key supply assurances: ≥98% HPLC purity, ambient-temperature shipping with desiccated packaging, and availability from milligram to kilogram scale.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 3641-13-2
Cat. No. B123521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,2,4-triazole-5-carboxylic acid
CAS3641-13-2
Synonyms5-Amino-s-triazole-3-carboxylic Acid;  2-Amino-5-carboxy-1,3,4-triazole;  3-Amino-1,2,4-triazole-5-carboxylic Acid;  3-Amino-1H-1,2,4-triazole-5-carboxylic Acid;  3-Amino-1H-1,2,4-trizole-5-carboxylic Acid;  3-Amino-5-carboxy-1,2,4-triazole;  5-Amino-1,2,4
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(=NNC(=N1)[NH3+])C(=O)[O-]
InChIInChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
InChIKeyMVRGLMCHDCMPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,2,4-triazole-5-carboxylic Acid: Technical Baseline


3-Amino-1,2,4-triazole-5-carboxylic acid (also designated H2atrc or ATA-O) is a bifunctional heterocyclic building block characterized by a 1,2,4-triazole ring substituted with both an amino group at the 3-position and a carboxylic acid group at the 5-position [1]. This substitution pattern imparts unique coordination chemistry capabilities and distinct physicochemical properties that differentiate it from structurally related analogs [2]. The compound serves as a key intermediate in the synthesis of purine nucleotide analogs [3] and has been extensively investigated for applications in corrosion inhibition and as an organic ligand for constructing multidimensional transition metal complexes and metal-organic frameworks [2].

Bifunctional building block: amino and carboxylic acid handles
Versatile N,O-donor ligand for transition metal complexes and MOFs
Reported corrosion inhibitor for copper surfaces

Why ATA-O Substitution Fails: Functional Group Impact


The presence of the carboxylic acid functionality at the 5-position fundamentally alters the coordination chemistry, solubility profile, and surface adsorption behavior of this triazole scaffold relative to analogs lacking this moiety. Unlike unsubstituted 3-amino-1,2,4-triazole (3-AT, CAS 61-82-5) or analogs bearing alternative substituents such as mercapto or diamine groups, the carboxylic acid group provides an additional oxygen-based donor site for metal coordination, enabling the formation of chelate rings and multidimensional supramolecular architectures [1]. This bifunctional nature also modulates electronic properties critical to corrosion inhibition performance—the carboxylic acid group directly influences the hybridization energetics between the inhibitor and metal surfaces, resulting in measurable performance differences that preclude simple substitution of structurally similar compounds .

Property
Target (ATA-O)
3-Amino-1,2,4-triazole (3-AT)
Donor set
Triazole N + carboxylic O; chelation possible
Triazole N only; no O-donor site
Coordination architecture
Enables 0D, 1D, 2D frameworks
Typically discrete complexes or simple salts
Corrosion inhibition
Reported intermediate adsorption strength
May lack comparable surface passivation

ATA-O vs. Structural Analogs: Quantitative Evidence


Copper Corrosion Inhibition Efficiency

In a direct comparative study evaluating triazole derivatives as corrosion inhibitors for copper films under chemical mechanical polishing (CMP) conditions, 3-amino-1,2,4-triazole-5-carboxylic acid (ATA-O) demonstrated 87% inhibition efficiency. This performance was intermediate between 1H-1,2,4-triazole-3,5-diamine (ATA-N, 54%) and 3-amino-5-mercapto-1,2,4-triazole (ATA-S, 98%) . The study employed electrochemical impedance spectroscopy (EIS) to quantify the formation of anti-corrosion passivation layers on copper surfaces, with results validated by atomic force microscopy (AFM) and scanning electron microscopy (SEM) surface quality assessments .

Corrosion Inhibition
Direct comparison
87% inhibition efficiency (EIS)
Reported intermediate passivation between ATA-N (54%) and ATA-S (98%) on copper film
CMP conditions; AFM/SEM validated
Corrosion inhibition Copper chemical mechanical polishing Electrochemical impedance spectroscopy

DFT Adsorption Energy and Orbital Hybridization

Density functional theory (DFT) calculations revealed that the carboxylic acid oxygen atoms in ATA-O contribute lone electron pairs that hybridize with Cu-d orbitals to form covalent bonds, enhancing adsorption passivation action on copper surfaces . The study quantified that the lone electron pairs in empty orbitals of O, N, and S atoms on the respective inhibitors hybridize with Cu-d orbitals, establishing a mechanistic basis for the experimentally observed inhibition efficiency trend (ATA-O 87% versus ATA-N 54% and ATA-S 98%) .

DFT Adsorption
Computational support
O lone-pair → Cu-d hybridization
Carboxylic O-donor correlates with enhanced surface passivation vs. N-only analog
DFT on Cu(111); aligns with 87% inhibition
Density functional theory Adsorption energy Copper surface passivation

Coordination Polymer Dimensionality Control

X-ray crystallographic characterization of five transition metal complexes incorporating H2atrc (3-amino-1,2,4-triazole-5-carboxylic acid) demonstrated that this ligand supports the formation of diverse structural architectures ranging from discrete mononuclear complexes to 1D polymeric chains and 2D layered materials, depending on the metal center and synthetic conditions employed [1]. Complexes included [Zn(Hatrc)2(H2O)] (discrete mononuclear), [Cd(Hatrc)2(H2O)]n (1D chain polymer), and [Mn(atrc)(H2O)]n·nH2O (2D layered material) [1]. This dimensionality control is enabled by the bifunctional nature of H2atrc, which presents both triazole N-donors and a carboxylic acid O-donor capable of participating in extended hydrogen-bonded supramolecular networks [1].

Dimensionality Control
Class-level evidence
0D mononuclear → 1D chain → 2D layered
Bifunctional ligand supports three dimensionality classes with Zn, Cd, Mn
Crystal structures determined via X-ray diffraction
Coordination polymers Metal-organic frameworks Crystal engineering

Cobalt(III) Dinuclear Complex Bridging Mode

Single-crystal X-ray diffraction analysis of a cobalt(III) complex incorporating 3-amino-1,2,4-triazole-5-carboxylic acid revealed the formation of a dinuclear species with the formula (μ-5-Amino-1,2,4-triazol-1-ide-3-carboxylato-κ²N¹:N²)di-μ-hydroxido-κ⁴O:O-bis[triamminecobalt(III)] [1]. The ligand acts as a bridging unit coordinating through both triazole nitrogen atoms and the deprotonated carboxylate group, with the structure refined to a residual factor of 0.0338 and goodness-of-fit of 1.058 [1]. This bridging coordination mode is unique to the carboxylate-bearing triazole scaffold and would not be accessible to analogs lacking the 5-carboxylic acid functionality [2].

Bridging Mode
Crystallographic
κ²N¹:N² + carboxylate O; R = 0.0338
Unique dinuclear Co(III) bridging geometry, high refinement quality
Space group P 1 21/n 1; MoKα radiation
Cobalt complexes Bridging ligand Crystallography

Physical Properties: Melting Point & pKa

3-Amino-1,2,4-triazole-5-carboxylic acid exhibits a melting point of 178-182°C and a predicted acid dissociation constant (pKa) of 11.74±0.40 [1]. In comparison, unsubstituted 3-amino-1,2,4-triazole (3-AT, CAS 61-82-5) displays a significantly lower melting point of 149-152°C and lacks the carboxylic acid proton [2]. The elevated melting point of the 5-carboxylic acid derivative indicates stronger intermolecular hydrogen bonding in the solid state, while the pKa value provides quantitative guidance for pH-dependent solubility and metal coordination behavior.

Thermal & Acidic
Cross-study comparable
mp 178–182 °C; pKa 11.74±0.40
Elevated melting point vs. 3-AT (149–152 °C); pH-dependent solubility guidance
pKa predicted computationally
Physicochemical properties Solubility Thermal stability

ATA-O Application Scenarios


Copper CMP Slurry Formulation

The 87% corrosion inhibition efficiency of ATA-O on copper films under CMP conditions makes it suitable for slurry formulations requiring controlled surface passivation . The DFT-validated hybridization between carboxylic acid oxygen lone pairs and Cu-d orbitals provides an intermediate adsorption strength between weaker diamine-based inhibitors (54%) and stronger mercapto-based inhibitors (98%) , offering formulators a tunable passivation option for semiconductor manufacturing processes where over-passivation or under-passivation both compromise polishing quality.

Metal-Organic Framework (MOF) Design

The demonstrated ability of H2atrc to form discrete mononuclear complexes, 1D coordination polymers, and 2D layered architectures with transition metals including Zn, Mn, Fe, and Cd positions this ligand for crystal engineering applications requiring predictable dimensionality control. The combination of triazole N-donors and carboxylic acid O-donors enables the construction of hydrogen-bonded 3D supramolecular networks, with structural diversity achievable through systematic variation of metal centers and synthetic conditions (solution, diffusion, or hydrothermal methods) .

Purine Nucleotide Analog Synthesis Intermediate

3-Amino-1,2,4-triazole-5-carboxylic acid functions as a building block in the synthesis of purine nucleotide analogs via promiscuous hypoxanthine phosphoribosyltransferase-mediated reactions . The bifunctional nature of the compound—presenting both an amino group for nucleophilic substitution and a carboxylic acid for amide coupling—enables its use as a versatile scaffold in medicinal chemistry programs targeting antiviral and metabolic disorder therapeutics [1]. The defined pKa of 11.74±0.40 provides guidance for pH optimization during synthetic transformations .

Scale and Corrosion Inhibition in Aqueous Systems

Patent literature establishes that 5-amino-1,2,4-triazole-3-carboxylic acid (synonymous with the target compound) and its salts prevent corrosion in aqueous systems containing copper and its alloys . The compound has been incorporated into polyaspartic acid graft copolymers to create dual-function scale and corrosion inhibitors synthesized via condensation with maleic anhydride and urea [1], demonstrating industrial utility in circulating water treatment applications where both scale deposition and metal corrosion must be simultaneously controlled.

Application
Selection Property
Validation Focus
Copper CMP slurry research
Intermediate corrosion inhibition profile
EIS passivation layer assessment on Cu films
Metal-organic framework design
Bifunctional N,O-donor ligand
Dimensionality control and pore architecture
Purine nucleotide analog synthesis
Amino and carboxyl reactive handles
pH optimization in synthetic routes
Scale and corrosion inhibition systems
Dual-function additive compatibility
Circulating water performance context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1,2,4-triazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.